molecular formula C36H46N2O8Si B14021997 1-((R)-1-(((R)-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

1-((R)-1-(((R)-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14021997
M. Wt: 662.8 g/mol
InChI Key: DGDAHUFADFEQOP-ZQWAWDFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrimidine-2,4(1H,3H)-dione core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of chiral centers.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of imidazole to form tert-butyldimethylsilyl ethers.

    Formation of the Pyrimidine Core: The pyrimidine-2,4(1H,3H)-dione core is synthesized through a condensation reaction between a suitable amine and a diketone.

    Coupling Reactions: The protected intermediates are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

    Deprotection: The tert-butyldimethylsilyl groups are removed using tetrabutylammonium fluoride (TBAF) to yield the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds:

  • **1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-hydroxypropan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
  • **1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)thymine

Uniqueness: 1-(®-1-((®-1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-yl)oxy)-2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C36H46N2O8Si

Molecular Weight

662.8 g/mol

IUPAC Name

1-[(1R)-1-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]oxy-2-hydroxyethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C36H46N2O8Si/c1-35(2,3)47(6,7)45-25-31(46-33(23-39)38-22-21-32(40)37-34(38)41)24-44-36(26-11-9-8-10-12-26,27-13-17-29(42-4)18-14-27)28-15-19-30(43-5)20-16-28/h8-22,31,33,39H,23-25H2,1-7H3,(H,37,40,41)/t31-,33-/m1/s1

InChI Key

DGDAHUFADFEQOP-ZQWAWDFXSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H](COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O[C@H](CO)N4C=CC(=O)NC4=O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OC(CO)N4C=CC(=O)NC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.